Pyridine, 2-[2-(3,5-dichlorophenyl)-4-oxazolyl]-
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Overview
Description
Pyridine, 2-[2-(3,5-dichlorophenyl)-4-oxazolyl]- is a heterocyclic aromatic organic compound It is characterized by the presence of a pyridine ring substituted with a 2-(3,5-dichlorophenyl)-4-oxazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[2-(3,5-dichlorophenyl)-4-oxazolyl]- typically involves the condensation of 3,5-dichlorobenzoyl chloride with 2-aminopyridine in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[2-(3,5-dichlorophenyl)-4-oxazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazole ring to an oxazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Oxazoline derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Pyridine, 2-[2-(3,5-dichlorophenyl)-4-oxazolyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for the development of new pharmaceuticals. Its ability to interact with biological targets such as proteins and nucleic acids is of particular interest in medicinal chemistry .
Medicine
In medicine, derivatives of this compound are being explored for their antiviral and anticancer properties. The presence of the dichlorophenyl and oxazole moieties contributes to its biological activity, making it a promising lead compound for drug development .
Industry
In the industrial sector, Pyridine, 2-[2-(3,5-dichlorophenyl)-4-oxazolyl]- is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of Pyridine, 2-[2-(3,5-dichlorophenyl)-4-oxazolyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it has been shown to inhibit the enzyme furin, which is involved in the maturation of many secreted proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dichlorophenyl)imidazo[1,2-a]pyridine
- 5-(2,3-Dichlorophenyl)-N-(pyridin-4-ylmethyl)-3-thiocyanatopyrazolo[1,5-a]pyrimidin-7-amine
- 5-(2,3-Dichlorophenyl)-2-fluoropyridine
Uniqueness
Pyridine, 2-[2-(3,5-dichlorophenyl)-4-oxazolyl]- is unique due to the presence of both the pyridine and oxazole rings, which confer distinct chemical and biological properties. The dichlorophenyl group enhances its reactivity and binding affinity to biological targets, making it more potent compared to similar compounds .
Properties
CAS No. |
502422-27-7 |
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Molecular Formula |
C14H8Cl2N2O |
Molecular Weight |
291.1 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)-4-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C14H8Cl2N2O/c15-10-5-9(6-11(16)7-10)14-18-13(8-19-14)12-3-1-2-4-17-12/h1-8H |
InChI Key |
ASQZRZJOTGTSSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=COC(=N2)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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